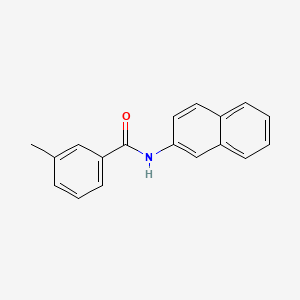

3-methyl-N-(naphthalen-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-naphthalen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-13-5-4-8-16(11-13)18(20)19-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXWBQKQLRXZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201067 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 3-methyl-N-(naphthalen-2-yl)benzamide

The primary and most established method for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of naphthalen-2-amine with 3-methylbenzoyl chloride. The reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous basic solution. The base, commonly sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.

The general reaction is as follows:

3-methylbenzoyl chloride + naphthalen-2-amine → this compound + HCl

Key parameters that influence the yield and purity of the product include the choice of organic solvent, the concentration of the base, reaction temperature, and the rate of addition of the acyl chloride.

While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of analogous N-substituted benzamides provides a reliable framework. For instance, the synthesis of various N-aryl benzamides from nitroarenes and acyl chlorides has been reported, demonstrating the versatility of acylation reactions.

Exploration of Multi-Component Reaction Pathways for Benzamide Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like this compound in a single step. Two prominent MCRs that could theoretically be adapted for this purpose are the Passerini and Ugi reactions.

The Passerini three-component reaction involves the reaction of a carboxylic acid, an isocyanide, and an aldehyde or ketone. For the synthesis of a benzamide derivative, a modified approach would be necessary.

The Ugi four-component reaction is more directly applicable. It combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound. A plausible Ugi reaction for a related structure could involve naphthalen-2-amine, 3-methylbenzoic acid, an isocyanide, and an aldehyde. While direct synthesis of this compound via a standard Ugi reaction is not straightforward, variations and post-MCR modifications could potentially yield the desired product. The yields of such reactions are highly dependent on the specific substrates and reaction conditions. For example, studies on Passerini-tetrazole reactions have shown that yields can range from moderate to good (62-84%) depending on the isocyanide used.

Derivatization Strategies for Analogues of this compound

The core structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a library of analogues for various applications, including structure-activity relationship (SAR) studies in medicinal chemistry.

Table 1: Potential Derivatization Strategies

| Modification Site | Potential Reagents and Reactions | Resulting Analogue Class |

| 3-methyl group | Oxidation to carboxylic acid, halogenation | Benzoic acid or halogenated analogues |

| Benzene ring | Electrophilic aromatic substitution (nitration, halogenation, sulfonation) | Substituted benzamide analogues |

| Naphthalene (B1677914) ring | Electrophilic aromatic substitution | Substituted naphthalene analogues |

| Amide N-H | Alkylation, acylation | N-substituted analogues |

The synthesis of various N-substituted benzamide derivatives has been explored in the context of developing antitumor agents. These studies often involve modifying the cap, linker, and zinc-binding groups of a lead compound to optimize biological activity. Similarly, derivatization of the naphthalene moiety in other chemical scaffolds has been shown to influence biological properties, such as in the development of antimicrobial and anticancer agents.

Investigations into Reaction Mechanisms and Kinetics

Understanding the underlying mechanisms and kinetics of the formation of this compound is crucial for optimizing its synthesis and for the rational design of related compounds.

Kinetic Analysis of Benzamide Bond Formation

The formation of the benzamide bond in the Schotten-Baumann reaction follows a nucleophilic acyl substitution mechanism. The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the acyl chloride, and the reaction conditions.

Kinetic studies on the acylation of various amines have been conducted. For example, pre-steady-state and steady-state kinetic studies of arylamine N-acetyltransferases reveal the intricacies of the acetylation process, including the identification of rate-limiting steps. While specific kinetic data for the reaction between 3-methylbenzoyl chloride and naphthalen-2-amine is scarce, general principles of physical organic chemistry can be applied to predict the reaction's behavior. The methyl group on the benzoyl chloride is weakly electron-donating, which might slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. The naphthalen-2-amine is an aromatic amine, and its nucleophilicity will be influenced by the electronic properties of the naphthalene ring system.

Identification of Rate-Determining Steps in Synthetic Routes

For the Schotten-Baumann synthesis of this compound, the rate-determining step is generally the nucleophilic attack of the amine on the acyl chloride to form a tetrahedral intermediate. The subsequent collapse of this intermediate to form the amide and expel the chloride ion is typically fast.

In multi-component reactions like the Ugi reaction, the mechanism is more complex, involving a series of equilibria. The rate-determining step can vary depending on the specific reactants and conditions but often involves the initial formation of an imine or the subsequent nucleophilic attack of the isocyanide.

Theoretical Studies of Reaction Transition States and Pathways

Computational chemistry provides valuable insights into the transition states and reaction pathways of chemical reactions. Density Functional Theory (DFT) calculations are a powerful tool for studying the mechanism of amide bond formation. Such studies can elucidate the geometry and energy of the transition state for the nucleophilic attack of the amine on the acyl chloride.

Theoretical studies on related reactions, such as the palladium-mediated synthesis of N-phenylbenzamide, have been used to understand why certain reaction pathways are favored over others. These studies reveal that the energy barrier associated with the desired insertion reaction can be higher than that of competing side reactions, thus explaining the observed product distribution. While no specific theoretical studies on the formation of this compound were found, computational analysis of the transition state for the acylation of naphthalen-2-amine with 3-methylbenzoyl chloride would be expected to show a tetrahedral geometry with significant charge separation.

Structure Activity Relationship Sar Investigations

Analysis of Correlations Between Structural Features and Biological Activity

The core structure of 3-methyl-N-(naphthalen-2-yl)benzamide, consisting of a benzamide scaffold connected to a naphthalene (B1677914) ring system, is a key determinant of its biological profile. The amide linkage (–CONH–) is a crucial feature, with the nitrogen-hydrogen (N-H) bond often participating in hydrogen bonding interactions with biological receptors. For instance, in a series of inhibitors for the SARS-CoV papain-like protease, the importance of the amide NH was highlighted, as its N-methylation led to a significant decrease in potency. nih.gov

The aromatic rings themselves, the benzoyl group and the naphthalene system, contribute to the molecule's ability to engage in hydrophobic and π-stacking interactions within protein binding pockets. The relative orientation of these two ring systems, defined by the dihedral angle between them, can significantly impact binding affinity. In the crystal structure of the related compound N-(naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene and phenyl rings is 86.63 (5)°. nih.gov This near-perpendicular arrangement suggests a specific conformational preference that may be relevant for biological activity.

Furthermore, the replacement of a naphthalene moiety with a benzene ring has been shown to abolish the inhibitory effects on equilibrative nucleoside transporters (ENTs), indicating the importance of the extended aromatic system of the naphthalene group for this particular activity. polyu.edu.hk

Impact of Substituent Effects on the Bioactivity Profile of Benzamide Derivatives

Substituents on both the benzamide and the N-aryl portions of the molecule can dramatically alter the bioactivity profile through steric and electronic effects. The position and nature of these substituents are critical.

The presence of a methyl group at the 3-position (meta-position) of the benzoyl ring in this compound is expected to influence its electronic properties and steric profile. In studies of other benzamide derivatives, the position of substituents has been shown to have a notable effect on their biological activity. For example, in a series of N-aryl-3-oxobutanamides, the steric effect of substituents was found to influence the outcome of multicomponent reactions. nih.gov

In research on inhibitors of equilibrative nucleoside transporters, the addition of a methyl group to the meta position of a benzene ring (in place of the naphthalene) was able to restore inhibitory activity on both ENT1 and ENT2. polyu.edu.hk This suggests that a substituent at this position can be favorable for certain biological targets. Conversely, in a study on benzamides with larvicidal activity, it was noted that less sterically hindered substitutions on the aniline ring might lead to increased activity by reducing obstacles to receptor binding. nih.gov

The following table summarizes the impact of various substituents on the activity of different benzamide derivatives, providing insights into potential SAR trends.

| Compound Series | Substituent & Position | Effect on Biological Activity | Reference |

| N-Aryl Bicyclic Hydantoins | Less steric substitution on aniline | Increased activity | nih.gov |

| SARS-CoV PLpro Inhibitors | 5-Amino group on benzamide ring | Increased potency | nih.gov |

| ENT Inhibitors | meta-Methyl on benzene ring | Restored inhibitory activity | polyu.edu.hk |

| ENT Inhibitors | meta-Chloro on benzene ring | Restored ENT1 inhibition only | polyu.edu.hk |

| Fungicidal Benzamides | 2-Fluoro on benzene ring | Superior inhibitory activity | nih.gov |

Pharmacophore Modeling for the Elucidation of Key Structural Elements for Activity

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A typical pharmacophore model for benzamide derivatives might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov

For N-aryl benzamides, a general pharmacophore model would likely consist of:

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The carbonyl oxygen (C=O).

Two hydrophobic/aromatic regions: The benzoyl ring and the N-aryl group (in this case, naphthalene).

The spatial relationship between these features is critical. Molecular docking studies on various benzamide derivatives have shown that these key features interact with specific amino acid residues in the binding sites of target proteins. For instance, in the case of BACE 1 inhibitors, a pharmacophore model was developed that successfully predicted the binding of N-phenyl-1-arylamide derivatives to the catalytic aspartate residues. nih.gov Similarly, for urease inhibitors, the structural similarity of sulfonamides to urea allows them to compete for binding at the enzyme's active site, with hydrophobic interactions playing a key role. acs.org The development of a specific pharmacophore model for this compound would require experimental data on its biological activity and target.

Significance of Stereochemistry in Modulating Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov While this compound itself is not chiral, the principles of stereochemistry are crucial when considering its interactions with chiral biological macromolecules like proteins and enzymes.

Many biological targets possess chiral binding sites, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a ligand. This can result in one isomer being significantly more active than the others. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov

The conformation of the molecule, which is a form of stereoisomerism, is also critical. The rotational barriers around the amide bond and the bonds connecting the rings can lead to different stable conformations, only some of which may be able to fit into the binding site of a target protein. The aforementioned near-perpendicular arrangement of the rings in N-(naphthalen-1-yl)benzamide is an example of a preferred conformation that could be essential for its biological interactions. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

While specific docking studies on 3-methyl-N-(naphthalen-2-yl)benzamide are not extensively documented in publicly available literature, the principles of such an investigation can be outlined based on studies of similar benzamide and naphthalene (B1677914) derivatives. nih.govdergipark.org.trnih.gov A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized for its lowest energy conformation. A relevant protein target, such as a kinase, a G-protein coupled receptor, or an enzyme implicated in a disease pathway, would be obtained from a protein data bank. ijpsjournal.com

Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring and Analysis: The resulting poses would be scored based on a function that estimates the binding free energy. Lower scores typically indicate a more favorable binding interaction.

The predicted binding interactions for this compound with a hypothetical kinase target are illustrated in the following table.

| Interaction Type | Involved Atom/Residue on Ligand | Involved Atom/Residue on Protein | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | Backbone NH of Valine 87 | 2.9 |

| Pi-Pi Stacking | Naphthalene Ring | Phenylalanine 145 | 3.5 |

| Hydrophobic | Methyl Group on Benzoyl Ring | Leucine 22, Isoleucine 74 | 3.8 - 4.2 |

This table is a hypothetical representation of potential interactions.

Such simulations could reveal key interactions, like hydrogen bonds from the amide linker and hydrophobic or pi-stacking interactions from the aromatic rings, that contribute to binding affinity. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, MD simulations can be used to assess the stability of its binding to a protein target and to explore its conformational landscape. nih.gov

An MD simulation of the docked complex from the previous section would involve placing the protein-ligand system in a simulated aqueous environment and calculating the forces on each atom over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory would yield information on:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site over time indicates the stability of the complex. A stable complex will show minimal deviation.

Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, including changes in the ligand's dihedral angles and the protein's side-chain orientations.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds, observed in docking can be evaluated over the course of the simulation.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 1 |

| 10 | 1.2 | 0.8 | 1 |

| 20 | 1.5 | 1.1 | 0 |

| 30 | 1.3 | 1.0 | 1 |

| 40 | 1.6 | 1.2 | 1 |

| 50 | 1.4 | 1.1 | 1 |

This table represents hypothetical data from an MD simulation.

The results of an MD simulation can validate the docking results and provide a more realistic picture of the binding event. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the reactivity, stability, and spectroscopic properties of this compound. nih.gov

Key parameters that can be calculated using DFT include:

Optimized Geometry: DFT can predict the most stable 3D structure of the molecule, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

This table contains hypothetical DFT calculation results for this compound.

These calculations can help in understanding the molecule's chemical behavior and in interpreting experimental data.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Quantum Chemical Methods

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov By mapping properties like the normalized contact distance (dnorm) onto the surface, one can identify the types and relative importance of different interactions, such as hydrogen bonds and van der Waals forces. nih.govsemanticscholar.org

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 45% |

| C···H/H···C | 30% |

| O···H/H···O | 15% |

| N···H/H···N | 5% |

| C···C | 5% |

This is a hypothetical breakdown of intermolecular contacts.

This analysis provides a "fingerprint" of the crystal packing, which is crucial for understanding the solid-state properties of the compound. semanticscholar.org

Computational Prediction of Biological Activities and Efficacy

Computational methods can be used to predict the potential biological activities of a molecule before it is synthesized and tested. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. nih.govigi-global.com These models correlate the structural or physicochemical properties of a series of compounds with their biological activity.

A QSAR study for a series of benzamide derivatives, including this compound, could be developed to predict their activity against a particular target, for example, as antimicrobial agents. nih.gov The model would be an equation that relates descriptors (e.g., molecular weight, logP, electronic properties from DFT) to the measured activity.

Predicted pIC50 = 0.8 * LogP - 0.05 * Molecular Weight + 1.2 * (HOMO-LUMO Gap) + C

This is a hypothetical QSAR equation.

Such models can be used to prioritize which new derivatives to synthesize to maximize biological activity. unair.ac.id

Theoretical Investigations into the Energetics and Pathways of Chemical Reactions

Theoretical chemistry can elucidate the mechanisms of chemical reactions, including the synthesis of this compound. researchgate.netrsc.org For its formation from 3-methylbenzoyl chloride and 2-naphthylamine, computational methods can be used to:

Map the Reaction Pathway: Identify the transition states and intermediates along the reaction coordinate.

Calculate Activation Energies: Determine the energy barriers for each step of the reaction, which relates to the reaction rate.

Investigate Catalytic Effects: If a catalyst is used, its role in lowering the activation energy can be studied.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Attack | 15 | -5 |

| Tetrahedral Intermediate Formation | - | - |

| Chloride Elimination | 10 | -20 |

| Overall | 15 | -25 |

This table presents hypothetical energetic data for the synthesis reaction.

These theoretical investigations provide a fundamental understanding of the chemical synthesis and can help in optimizing reaction conditions. rsc.org

Biological Activity and Mechanism of Action Studies

In Vitro Evaluation of Biological Activities

No data is available on the evaluation of 3-methyl-N-(naphthalen-2-yl)benzamide for anticancer activity against any cell lines.

There are no published studies screening this compound for antiviral effects.

Information regarding the enzyme inhibitory potential of this compound is not available in the scientific literature.

No other pharmacological activities have been reported for this compound.

Molecular Target Identification and Validation

As no enzyme inhibitory activity has been reported, no specific enzyme targets for this compound have been identified or validated.

Characterization of Receptor Binding Interactions

Currently, there are no specific studies available in the public domain that characterize the receptor binding interactions of this compound. Research on structurally analogous compounds, such as certain N-phenethyl-benzamide derivatives, has shown affinity for opioid receptors. For example, analogues of 8-carboxamidocyclazocine (8-CAC) with N-naphthylethyl substitutions have demonstrated high binding affinity to all three opioid receptors (μ, δ, and κ). researchgate.net Specifically, the N-(2-naphthylethyl) analogue of 8-CAC showed notable affinity. researchgate.net However, without direct experimental data, the receptor binding profile of this compound remains uncharacterized.

Profiling of Protein Interaction Networks

Detailed profiling of the protein interaction networks for this compound has not been reported in available scientific literature. Understanding these networks is crucial for elucidating the full biological impact of a compound. While some benzamides are known to interact with specific proteins like histone deacetylases (HDACs), this has not been specifically demonstrated for this compound. researchgate.net

Mechanistic Elucidation at the Cellular and Subcellular Levels

The following sections detail the current understanding of how this compound may interact with cellular and subcellular systems, based on the limited available information.

Studies on Cell Cycle Modulation and Arrest

There is a lack of specific research on the effects of this compound on cell cycle modulation and arrest. However, studies on other N-substituted benzamides provide a general framework for potential mechanisms. For example, the related compound declopramide has been shown to induce a G2/M cell cycle block in murine 70Z/3 pre-B cells and human promyelocytic cancer cells (HL60). mdpi.com Similarly, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) was found to arrest PC-3, DU-145, and CWR-22 prostate cancer cells in the G1-phase of the cell cycle. drugbank.com These findings in related compounds suggest that the benzamide scaffold can be associated with cell cycle perturbation, though the specific effects of the 3-methyl and naphthalen-2-yl substitutions are unknown.

Analysis of Apoptosis Induction Pathways

The direct pro-apoptotic activity of this compound has not been documented. Research on the structural analog declopramide indicates that N-substituted benzamides can induce apoptosis through the release of cytochrome c and the activation of caspase-9. mdpi.com This process was observed to be independent of p53 activation. mdpi.com Furthermore, overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit declopramide-induced apoptosis. mdpi.com In studies of NCDDNB, apoptosis was induced in a time-dependent manner in PC-3, DU-145, and CWR-22 prostate cancer cell lines. drugbank.com

Investigation of Molecular Pathway Perturbations (e.g., Gene Expression Analysis)

Specific gene expression analyses or comprehensive studies on molecular pathway perturbations resulting from treatment with this compound are not available. General research into benzamides indicates that they can influence key signaling pathways. For instance, declopramide has been shown to have anti-inflammatory effects by inhibiting NF-κB (nuclear factor kappa B) activity. mdpi.com However, without dedicated studies, the specific molecular pathways affected by this compound remain to be elucidated.

Advanced Applications and Translational Research Prospects

Development of 3-methyl-N-(naphthalen-2-yl)benzamide as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. For this compound to be developed as a chemical probe, a systematic investigation would be required. This would involve screening the compound against a wide array of biological targets to identify any specific and potent interactions. The naphthalene (B1677914) group, being a fluorescent moiety, could potentially be exploited for the development of fluorescent probes, which would allow for the visualization of biological processes in real-time.

Table 1: Potential Characteristics for a Chemical Probe

| Feature | Potential Application for this compound |

|---|---|

| Potency | The concentration required to elicit a biological response. This would need to be determined through in vitro assays against specific targets. |

| Selectivity | The ability to interact with a specific target over others. This would be assessed through broad panel screening. |

| Mechanism of Action | The specific molecular interaction through which the compound exerts its effect. This would be elucidated through biochemical and biophysical studies. |

| Cellular Activity | The ability to cross cell membranes and exert its effect in a cellular context. This would be evaluated using cell-based assays. |

| Fluorescence | The intrinsic fluorescence of the naphthalene moiety could be utilized for developing fluorescent probes for imaging applications. |

Contribution to Rational Drug Design and Optimization Paradigms

Rational drug design relies on the understanding of a biological target's structure and the mechanism of action of a ligand. Should this compound be identified as a hit compound against a particular therapeutic target, it could serve as a scaffold for further optimization. Structure-activity relationship (SAR) studies would be conducted by systematically modifying the methyl group, the amide linker, and the substitution pattern on both the benzoyl and naphthalene rings. This would aim to enhance potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Structural Modifications for Rational Drug Design

| Structural Moiety | Potential Modifications | Desired Outcome |

|---|---|---|

| 3-methylphenyl group | Varying the position and nature of the substituent (e.g., halo, methoxy). | Improve binding affinity and selectivity. |

| Amide linker | Replacement with other functional groups (e.g., ester, sulfonamide). | Modulate stability and hydrogen bonding interactions. |

| Naphthalene ring | Introduction of substituents on the naphthalene ring system. | Enhance potency and tune physicochemical properties. |

Implications for the Development of Broad-Spectrum Activity in Therapeutic Areas

The term "broad-spectrum" typically refers to agents active against a wide range of pathogens (e.g., broad-spectrum antibiotics) or multiple cancer cell lines. The benzamide and naphthalene moieties are present in various biologically active compounds. Therefore, it is conceivable that this compound could be investigated for broad-spectrum activities. This would necessitate screening against diverse panels of targets, such as different bacterial strains, fungal pathogens, or a variety of cancer cell lines. The discovery of any such activity would be the first step in a long process of development and optimization.

Table 3: Potential Therapeutic Areas for Broad-Spectrum Screening

| Therapeutic Area | Rationale for Screening | Example Targets |

|---|---|---|

| Oncology | Many anticancer agents contain aromatic and amide functionalities. | Kinases, histone deacetylases, topoisomerases. |

| Infectious Diseases | The naphthalene ring is a feature in some antimicrobial compounds. | Bacterial cell wall synthesis enzymes, viral proteases. |

| Neuroscience | Benzamide derivatives have shown activity against neurological targets. | Dopamine receptors, serotonin receptors. |

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-N-(naphthalen-2-yl)benzamide?

The synthesis typically involves coupling a substituted benzoic acid derivative with a naphthylamine. A common method uses carbodiimide derivatives (e.g., EDC·HCl) to activate the carboxylic acid group for amide bond formation. For example, β-naphthol, benzaldehyde, and ethylenediamine can form intermediates via a three-component reaction, followed by coupling with nitro-substituted benzoic acids under mild conditions (e.g., acetonitrile/water, room temperature). Purification often involves crystallization from methanol/water mixtures, yielding ~75% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (broad peaks ~3300–3500 cm⁻¹) .

- NMR : and NMR identify aromatic proton environments (δ 7.0–8.5 ppm) and substituent effects. For example, methyl groups appear as singlets near δ 2.3 ppm .

- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 292.07 for intermediates) and fragmentation patterns .

Q. How are crystallographic data analyzed for structural validation?

Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used. For example, monoclinic crystal systems (space group ) with lattice parameters (e.g., Å) can be resolved using X-ray diffraction data. SHELX workflows are preferred for small-molecule refinement due to their robustness and compatibility with twinned data .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved?

Discrepancies often arise from reaction conditions. For instance, carbodiimide-mediated couplings may yield 75% under room-temperature stirring but drop to <50% if moisture-sensitive reagents degrade. Systematic optimization (e.g., varying solvents, catalysts like boric acid, or reaction times) is critical. Evidence from parallel studies suggests that acetonitrile/water mixtures (3:1) enhance solubility and reduce side reactions .

Q. What computational tools aid in predicting biological activity or binding modes?

- Molecular docking : Software like AutoDock Vina can model interactions with biological targets (e.g., enzymes reported in glioblastoma studies).

- DFT calculations : Assess electronic properties (e.g., HOMO/LUMO gaps) to correlate with reactivity or spectroscopic data. Refer to PubChem-derived physicochemical data (e.g., logP, hydrogen bond donors) for parameterization .

Q. How are structure-activity relationships (SARs) studied for this compound?

SAR studies involve synthesizing analogs (e.g., nitro-, methoxy-, or halogen-substituted benzamides) and testing their bioactivity. For example:

- Replace the naphthalen-2-yl group with thiophene or pyridine rings to assess aromatic stacking effects.

- Modify the methyl group to bulkier substituents (e.g., tert-butyl) to evaluate steric hindrance. Biological assays (e.g., enzyme inhibition or cytotoxicity) are then conducted, with statistical analysis of IC values .

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent screening : Use high-boiling-point solvents (e.g., DMF or DMSO) for slow evaporation.

- Additives : Small amounts of ionic liquids or surfactants can promote lattice formation.

- Twinned data handling : SHELXL’s TWIN command is effective for refining overlapping diffraction patterns .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

- Catalyst screening : Compare carbodiimides (e.g., EDC·HCl) vs. boric acid for cost and efficiency.

- Flow chemistry : Continuous reactors improve reproducibility for multi-step reactions.

- Green chemistry : Replace chloroform with ethyl acetate in extraction steps to reduce toxicity .

Q. What analytical workflows validate purity in complex mixtures?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate by polarity.

- TLC : Silica plates with UV visualization confirm intermediate formation during synthesis.

- Elemental analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 78.05% vs. 78.02%) .

Q. How to address discrepancies between theoretical and experimental NMR spectra?

- Solvent effects : CDCl vs. DMSO-d can shift proton signals (e.g., NH peaks broaden in DMSO).

- Dynamic processes : Rotameric equilibria in amide bonds may split peaks; variable-temperature NMR resolves this.

- DFT-predicted shifts : Software like ACD/Labs or Gaussian09 simulates spectra for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.